Thiolane-3-carbonyl chloride
CAS No.:
Cat. No.: VC20456033
Molecular Formula: C5H7ClOS
Molecular Weight: 150.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7ClOS |
|---|---|
| Molecular Weight | 150.63 g/mol |
| IUPAC Name | thiolane-3-carbonyl chloride |
| Standard InChI | InChI=1S/C5H7ClOS/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 |
| Standard InChI Key | KEAKZRVNHAYHHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCC1C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Thiolane-3-carbonyl chloride belongs to the class of thiolane derivatives, which are sulfur-containing heterocycles analogous to tetrahydrofuran but with a sulfur atom replacing oxygen. The compound’s structure consists of a five-membered ring with four carbon atoms and one sulfur atom (thiolane), where the carbonyl chloride group (-COCl) is attached to the third carbon . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1341593-61-0 |
| Empirical Formula | |
| Molecular Weight | 150.63 g/mol |
| MDL Number | MFCD19667998 |
| Predicted Boiling Point | 213.3 ± 33.0 °C |
| Predicted Density | 1.317 ± 0.06 g/cm³ |
The saturated thiolane ring confers greater stability compared to aromatic thiophene analogs like thiophene-3-carbonyl chloride (CAS 41507-35-1), which features an unsaturated ring system . This structural distinction influences reactivity, solubility, and applications in synthetic chemistry.
Synthesis and Manufacturing Considerations
While detailed synthetic protocols for thiolane-3-carbonyl chloride remain scarce in published literature, its preparation likely follows established methods for acyl chloride derivatives. A plausible route involves the reaction of thiolane-3-carboxylic acid with thionyl chloride () or oxalyl chloride () under anhydrous conditions:
This reaction typically proceeds at elevated temperatures (40–60°C) in inert solvents like dichloromethane or tetrahydrofuran . The absence of documented large-scale production methods suggests that the compound is primarily synthesized in small batches for research purposes. Challenges include controlling exothermic reactions and ensuring the removal of residual thionyl chloride, which can hydrolyze to corrosive byproducts.
Physicochemical Properties and Reactivity
The compound’s reactivity is dominated by the acyl chloride group, which undergoes nucleophilic acyl substitution with amines, alcohols, and water. Key physicochemical parameters include:
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Boiling Point: Predicted at 213.3°C, significantly higher than analogous aliphatic acyl chlorides due to the polarizable sulfur atom and ring strain .
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Density: 1.317 g/cm³, indicative of a compact molecular structure with moderate intermolecular interactions.
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes rapidly in aqueous media.
Comparative analysis with the sulfone derivative 1,1-dioxo-thiolane-3-carbonyl chloride (CAS 89463-78-5) reveals that oxidation of the sulfur atom to a sulfone increases molecular weight (182.63 g/mol) and polarity, altering solubility and reactivity profiles .
Applications in Organic Synthesis
Thiolane-3-carbonyl chloride’s primary utility lies in its role as an acylating agent. Notable applications include:
Pharmaceutical Intermediate
The compound is employed in the synthesis of thiolane-containing drug candidates, particularly protease inhibitors and kinase modulators. For example, coupling with amines generates amide bonds critical to bioactive molecules .
Polymer Chemistry
Reaction with diols or diamines yields polythiolane esters or polyamides, which exhibit unique thermal stability and sulfur-mediated electronic properties. These polymers are explored for conductive materials and gas-separation membranes.
Agrochemistry
Derivatives of thiolane-3-carbonyl chloride serve as precursors to herbicides and fungicides, leveraging the sulfur atom’s ability to disrupt microbial enzyme systems.
Future Research Directions
Current knowledge gaps include:
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Catalytic Synthesis: Developing greener methods using catalytic amounts of or alternative acylating agents.
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Toxicological Profiling: Acute and chronic toxicity studies to establish exposure limits.
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Advanced Applications: Exploration in nanotechnology, such as functionalizing sulfur-rich quantum dots.
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